REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[CH:16]=[CH:15][S:14][C:13]=2[C:17]([O:19]C)=[O:18])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[OH-].[Na+].CO>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([NH:11][C:12]2[CH:16]=[CH:15][S:14][C:13]=2[C:17]([OH:19])=[O:18])(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)NC1=C(SC=C1)C(=O)OC
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with aqueous sodium hydroxide (20 mL; 2N)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with diethyl ether (30 mL×2)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (40 mL)
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with water (30 mL) and aqueous saturated sodium chloride (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)NC1=C(SC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |